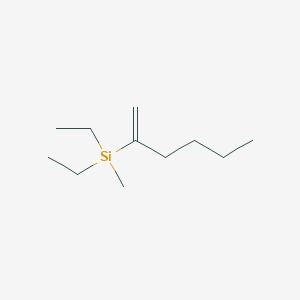

Diethyl(hex-1-EN-2-YL)methylsilane

Description

Diethyl(hex-1-en-2-yl)methylsilane is an organosilicon compound featuring a silicon atom bonded to a methyl group, two ethyl groups, and a hex-1-en-2-yl substituent. Organosilicon compounds are known for their thermal stability, hydrophobicity, and versatility in catalytic applications.

Properties

CAS No. |

62621-28-7 |

|---|---|

Molecular Formula |

C11H24Si |

Molecular Weight |

184.39 g/mol |

IUPAC Name |

diethyl-hex-1-en-2-yl-methylsilane |

InChI |

InChI=1S/C11H24Si/c1-6-9-10-11(4)12(5,7-2)8-3/h4,6-10H2,1-3,5H3 |

InChI Key |

GWOIRRJUAGSUKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)[Si](C)(CC)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Hex-1-en-2-yl Indole-2-carboxylate ()

Structural Similarities : Both compounds share the hex-1-en-2-yl moiety, a reactive alkenyl group that participates in addition reactions. However, the silicon center in Diethyl(hex-1-en-2-yl)methylsilane contrasts with the ester functionality in hex-1-en-2-yl indole-2-carboxylate.

Synthesis : The catalytic addition method used to synthesize hex-1-en-2-yl indole-2-carboxylate (via indole-2-carboxylic acid and 1-hexyne) may parallel strategies for introducing alkenyl groups to silicon frameworks.

Characterization : NMR (¹H, ¹³C) and IR spectroscopy are critical for both compounds. For example, the hex-1-en-2-yl group in the indole ester shows distinct olefinic proton signals at δ 5.2–5.8 ppm , which may resemble those in the silane derivative.

Hexamethyldisiloxane ()

Structural Contrasts : Hexamethyldisiloxane (CAS 107-46-0) is a siloxane with two trimethylsilyl groups linked by an oxygen atom. Unlike this compound, it lacks alkenyl substituents and ethyl groups, resulting in lower molecular weight and higher volatility.

Applications : Hexamethyldisiloxane is widely used as a solvent and lubricant due to its inertness , whereas the target silane’s alkenyl group may enable cross-linking in silicone polymers or catalytic intermediates.

Hexamethylene Diisocyanate ()

Functional Differences: Hexamethylene diisocyanate (CAS 822-06-0) is an aliphatic diisocyanate with -NCO groups, structurally distinct from the silane. However, both may find use in polymer industries—the silane as a coupling agent and the diisocyanate as a polyurethane precursor . Hazard Profile: Hexamethylene diisocyanate is toxic and regulated under REACH , whereas organosilanes like this compound typically exhibit lower acute toxicity but require handling precautions.

Research Implications and Data Gaps

While the provided evidence highlights methodologies (e.g., catalytic addition ) and safety profiles of related compounds, direct experimental data on this compound remains sparse. Future studies should focus on:

Q & A

Q. What are the key synthetic methodologies for preparing diethyl(hex-1-en-2-yl)methylsilane, and how do reaction conditions influence yield?

The synthesis of alkyl-substituted silanes typically involves hydrosilylation or nucleophilic substitution. For example, hydrosilylation of hex-1-ene with methyldiethylsilane under platinum catalysis (e.g., Karstedt catalyst) can yield the target compound. Reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. toluene) critically affect regioselectivity and yield . Alternative routes may use Grignard reagents reacting with chlorosilanes, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

Q. What safety precautions are critical when handling this compound?

- Storage : Under nitrogen at −20°C to prevent oxidation or moisture ingress .

- Handling : Use flame-resistant equipment (due to flammability) and avoid contact with oxidizers (e.g., peroxides) to prevent violent reactions .

- PPE : Nitrile gloves and fume hoods are mandatory; silanes may hydrolyze to release HCl .

Advanced Research Questions

Q. How does the steric and electronic environment of the silane group influence its reactivity in catalytic applications?

The methyl and ethyl substituents on silicon create steric hindrance, reducing nucleophilic attack at Si. Electron-donating alkyl groups increase silane stability but slow hydrosilylation kinetics. Computational studies (DFT) can model transition states to predict regioselectivity in reactions with alkenes or carbonyl compounds .

Q. What are the decomposition pathways of this compound under thermal or photolytic stress?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, producing ethylene and siloxane oligomers. Photolysis (UV light) cleaves Si–C bonds, generating radicals detectable via EPR spectroscopy. Competing pathways include:

Q. How can computational tools aid in designing derivatives of this compound for tailored properties?

- Retrosynthesis software : Tools like Pistachio or Reaxys predict feasible routes using template-based algorithms .

- Molecular dynamics : Simulate solubility parameters (e.g., Hansen solubility) for solvent optimization .

- QSPR models : Correlate substituent effects with reactivity (e.g., Hammett constants for electron-withdrawing groups) .

Critical Analysis of Contradictions

- Stability vs. Reactivity : While alkyl groups enhance stability , they may reduce catalytic activity in hydrosilylation, necessitating trade-offs in synthetic design .

- Hydrolysis Rates : Conflicting reports exist on hydrolysis kinetics; ambient moisture may cause gradual degradation, but anhydrous conditions (e.g., molecular sieves) extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.